8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Medicinal Chemistry Stereochemistry Drug Design

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (CAS 1408075-25-1) is the endo-isomer, a conformationally constrained bicyclic building block offering distinct spatial geometry critical for reliable structure-activity relationship (SAR) exploration. Unlike its exo counterpart or flexible analogs, this rigid scaffold enhances binding affinity and metabolic stability, making it invaluable for PI3K inhibitor programs and peptidomimetic design. The defined stereochemistry ensures batch-to-batch consistency for reproducible medicinal chemistry. Procure with confidence for CNS, oncology, and inflammation R&D.

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 1408075-25-1
Cat. No. B2903379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
CAS1408075-25-1
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESC1C2COC(C2O)CN1
InChIInChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2
InChIKeyTWEISKJFQUHRBG-HCWXCVPCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (CAS 1408075-25-1): A Unique Bicyclic Scaffold for Drug Discovery and Chemical Biology


8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (CAS 1408075-25-1), also known as endo-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane, is a conformationally constrained bicyclic molecule containing both a nitrogen and an oxygen atom within its fused ring system . This specific endo-isomer is characterized by a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol . The compound serves as a versatile building block in medicinal chemistry, particularly as a rigid scaffold for the synthesis of potential PI3K inhibitors and other biologically active molecules, owing to its defined stereochemistry and multiple functionalization handles .

Why Generic Substitution of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Fails: The Critical Role of Endo-Stereochemistry and Conformational Rigidity


Generic substitution of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (CAS 1408075-25-1) with its exo-isomer (CAS 1408076-41-4) or simpler, flexible analogs is not scientifically valid due to fundamental differences in molecular geometry. The target compound is the endo-stereoisomer, which exhibits a distinct spatial arrangement that is crucial for its interactions with biological targets . This specific stereochemistry confers a unique conformational rigidity that is advantageous in drug design for improving binding affinity and metabolic stability, a property not shared by its exo counterpart or acyclic analogs . Furthermore, the compound's precise bicyclic architecture, validated by specific IUPAC nomenclature and InChI Key, is essential for the development of defined chemical series, and its substitution can lead to significant, unpredictable changes in pharmacokinetic and pharmacodynamic profiles .

Product-Specific Quantitative Evidence Guide: 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (CAS 1408075-25-1)


Endo vs. Exo Stereochemistry: A Critical Determinant for 3D Pharmacophore Mapping

The endo-isomer (CAS 1408075-25-1) presents a spatially distinct 3D arrangement of the hydroxyl group compared to its exo-isomer (CAS 1408076-41-4). This difference in stereochemistry is a primary determinant of molecular recognition and target binding . While direct comparative binding data for this specific pair is absent in the public domain, the well-established principle of stereospecificity in drug-receptor interactions underpins the non-interchangeability of these isomers .

Medicinal Chemistry Stereochemistry Drug Design

Conformational Rigidity vs. Flexible Acyclic Analogs: A Key Advantage for Binding Affinity and Metabolic Stability

The fused bicyclic ring system of 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane provides substantial conformational rigidity compared to flexible acyclic analogs (e.g., linear amino alcohols) . This pre-organization of the molecule reduces the entropic penalty upon binding to a target protein, which can lead to improved binding affinity . Additionally, the rigid scaffold can enhance metabolic stability by protecting vulnerable functional groups from enzymatic degradation .

Medicinal Chemistry Conformational Analysis Drug Metabolism

Direct Comparison to 6-Oxa-3-azabicyclo[3.2.1]octane: The Hydroxyl Group as a Versatile Functional Handle

Compared to the simpler 6-oxa-3-azabicyclo[3.2.1]octane core (C6H11NO, MW: 113.16), 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (C6H11NO2, MW: 129.16) incorporates a hydroxyl group at the 8-position [1]. This functional group is a critical point for synthetic diversification, enabling reactions such as esterification, etherification, and oxidation to a ketone, which are not possible with the unsubstituted core . The hydroxyl group also introduces an additional hydrogen bond donor/acceptor, fundamentally altering its potential interactions with biological targets .

Synthetic Chemistry Medicinal Chemistry Chemical Biology

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (CAS 1408075-25-1): Best Research and Industrial Application Scenarios


PI3K/mTOR Inhibitor Development: A Conformationally Constrained Scaffold

Given its use as a raw material and intermediate in the synthesis of potential PI3K inhibitors, 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (CAS 1408075-25-1) is a prime candidate for medicinal chemistry programs targeting the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer . Its rigid, bicyclic core, as highlighted in Section 3, can be used to replace flexible moieties like morpholine, potentially leading to improved potency and selectivity for mTOR over PI3K, as demonstrated in related chemical series [1].

Synthesis of Stereochemically-Defined Heterocyclic Libraries

The endo-stereochemistry of CAS 1408075-25-1 makes it an essential building block for creating stereochemically pure compound libraries. As detailed in the comparison with its exo-isomer in Section 3, the specific spatial orientation is critical for exploring structure-activity relationships (SAR) in a reliable manner. It is well-suited for projects focused on CNS disorders, pain, and inflammation, where stereochemistry plays a pivotal role in target engagement .

Chemical Biology Probe Development: A Rigid and Multifunctional Core

The combination of conformational rigidity and a functional hydroxyl handle, as quantified in Section 3, makes 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane an excellent starting point for developing chemical probes. Its structure can be elaborated into molecules for studying complex biological processes, such as enzyme interactions and receptor binding. The hydroxyl group can be readily modified to introduce tags (e.g., biotin, fluorophores) or to optimize physicochemical properties for cellular assays .

Synthesis of Constrained β-Amino Acid and Peptidomimetic Derivatives

This compound serves as a direct precursor for the synthesis of conformationally constrained β-amino acids and peptidomimetics. Its rigid azabicyclic core is a proven scaffold for this purpose, as evidenced by its conversion into protected sugar amino acids and other advanced molecular scaffolds . This application leverages the compound's unique geometry to create molecules with enhanced proteolytic stability and defined secondary structures.

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